N,N'''-Propane-1,3-diylbis(guanidine)
Description
N,N'''-Propane-1,3-diylbis(guanidine) is a bis-guanidine derivative characterized by a propane-1,3-diyl backbone connecting two guanidine moieties. The guanidine group (NH₂–C(=NH)–NH₂) is highly basic and capable of forming hydrogen bonds, making this compound valuable in coordination chemistry, catalysis, and medicinal applications.
Structure
3D Structure
Properties
CAS No. |
62476-84-0 |
|---|---|
Molecular Formula |
C5H14N6 |
Molecular Weight |
158.21 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)propyl]guanidine |
InChI |
InChI=1S/C5H14N6/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2,(H4,6,7,10)(H4,8,9,11) |
InChI Key |
MSPDCJMYQNYOSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Reagents : Guanidine derivative (e.g., carbamate-protected), propyl dihalide (e.g., 1,3-dibromopropane), and a phase-transfer catalyst.
-
Conditions : Biphasic solvent system (e.g., acetonitrile/water) at room temperature to 60°C.
-
Mechanism :
-
Deprotonation of the guanidine’s N–H bond by the phase-transfer catalyst.
-
Nucleophilic attack on the propyl dihalide, forming the bis-guanidine.
-
Example Reaction:
| Component | Quantity |
|---|---|
| Guanidine precursor | 1 eq |
| 1,3-Dibromopropane | 1 eq |
| Tetrabutylammonium bromide | 0.1 eq |
| Solvent (CH₃CN/H₂O) | Volumetric |
Yield : >80% under optimized conditions.
Lewis Acid-Catalyzed Cyanamide Condensation
Patent US5489709A details a method for synthesizing substituted guanidines via Lewis acid-mediated reactions between cyanamides and amines. For N,N'''-Propane-1,3-diylbis(guanidine), a diamine (e.g., 1,3-propanediamine) reacts with two equivalents of a cyanamide.
Key Steps:
-
Reagents : 1,3-Propanediamine, cyanamide derivative (e.g., N-methylcyanamide), and AlCl₃ catalyst.
-
Conditions : Chlorobenzene solvent, reflux (150°C), 10 hours.
-
Mechanism :
-
Cyanamide activation by AlCl₃ enhances electrophilicity.
-
Nucleophilic attack by the diamine’s amine groups forms the bis-guanidine.
-
Example Reaction:
| Component | Quantity |
|---|---|
| 1,3-Propanediamine | 1 eq |
| N-Methylcyanamide | 2 eq |
| AlCl₃ | 1 eq |
| Solvent (C₆H₅Cl) | Excess |
Yield : ~81% (after purification via silica gel chromatography and recrystallization).
Diamine-Guanidine Precursor Coupling
A strategy involving diamines and guanidine-forming reagents (e.g., thioureas or carbamates) is inferred from methods in J. Org. Chem. and ACS Macro Lett.. For example, coupling 1,3-propanediamine with two equivalents of a thiourea derivative under EDCI-mediated conditions.
Key Steps:
-
Reagents : 1,3-Propanediamine, thiourea, and EDCI (coupling agent).
-
Conditions : Dichloromethane, room temperature, 24 hours.
-
Mechanism :
-
EDCI activates the thiourea’s carbonyl group.
-
Nucleophilic attack by the diamine’s amine groups forms the bis-guanidine.
-
Example Reaction:
| Component | Quantity |
|---|---|
| 1,3-Propanediamine | 1 eq |
| Thiourea | 2 eq |
| EDCI | 2 eq |
Yield : ~70% (unoptimized, based on analogous reactions).
Synthetic Challenges and Optimization
-
Steric Hindrance : Branched or bulky substituents on the propyl chain reduce yields.
-
Byproduct Formation : Cyclization (e.g., tetrahydropyrimidinones) may occur under harsh conditions.
-
Purification : Silica gel chromatography and recrystallization are critical for isolating pure product.
Comparative Analysis of Methods
| Method | Catalyst/Agent | Solvent | Yield (%) | Scalability |
|---|---|---|---|---|
| Phase-Transfer Alkylation | TBAB (0.1 eq) | CH₃CN/H₂O | >80 | Moderate |
| Lewis Acid Condensation | AlCl₃ (1 eq) | Chlorobenzene | ~81 | High |
| Diamine Coupling | EDCI (2 eq) | DCM | ~70 | Low |
Chemical Reactions Analysis
Acylation Reactions
The compound reacts with acyl chlorides to form acylated derivatives. This reaction exploits the nucleophilic nitrogen atoms in the guanidine groups, which attack the electrophilic carbonyl carbon of acyl chlorides. For example:
Key conditions include anhydrous environments and inert solvents like dichloromethane .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acyl chlorides, room temperature | Bis-acylated guanidine |
Alkylation Reactions
Alkylation with alkyl halides or epoxides is feasible due to the guanidine’s ability to act as a strong base and nucleophile. The reaction proceeds via an SN2 mechanism, forming N-alkylated derivatives:
The propane-1,3-diyl spacer may influence steric hindrance, affecting reaction rates .
Michael Addition
Guanidine derivatives are known to catalyze Michael addition reactions. While direct evidence for N,N'''-Propane-1,3-diylbis(guanidine) is limited, analogous compounds facilitate enantioselective additions of nucleophiles to α,β-unsaturated carbonyl compounds . For example:
| Catalyzed Reaction | Substrates | Enantiomeric Excess (ее) | Yield | Reference |
|---|---|---|---|---|
| Michael Addition | Cyclopentenone + Dibenzyl malonate | Up to 98% | 82–99% |
Complexation with Metal Ions
The compound’s nitrogen lone pairs enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is leveraged in materials science for designing metal-organic frameworks (MOFs) or catalysts.
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu²⁺ | Guanidine N atoms | Catalytic cycles |
Acid-Base Reactions
The compound’s high basicity () allows it to deprotonate weak acids, forming guanidinium salts. This reactivity is critical in buffer systems and phase-transfer catalysis .
Scientific Research Applications
Coordination Chemistry
N,N'''-Propane-1,3-diylbis(guanidine) serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is crucial for applications in catalysis and materials science. The compound's ability to stabilize metal ions enhances its utility in developing catalysts for organic reactions .
Biological Applications
Research indicates that N,N'''-Propane-1,3-diylbis(guanidine) has potential as an enzyme inhibitor due to its structural similarity to natural substrates. This capability allows it to interact with metalloenzymes, potentially disrupting their functions. Studies have explored its efficacy against protozoan infections, suggesting a role in therapeutic applications .
Pharmaceutical Development
The compound has been investigated for its anti-cancer properties and as a treatment for bacterial infections. Its high basicity and ability to form stable complexes make it a candidate for drug development targeting specific diseases .
Polymer Chemistry
In the industrial sector, N,N'''-Propane-1,3-diylbis(guanidine) is utilized in synthesizing polymers and as a catalyst in various chemical reactions. Its strong basic properties allow it to act effectively in organic synthesis processes such as the Michael addition and Mannich reactions .
Case Study 1: Enzyme Inhibition
A study demonstrated that N,N'''-Propane-1,3-diylbis(guanidine) effectively inhibited specific metalloenzymes involved in protozoan infections. The compound's binding affinity was assessed through molecular docking studies, showing promising results for therapeutic use against these infections .
Case Study 2: Catalytic Applications
In a series of experiments focused on organic synthesis, N,N'''-Propane-1,3-diylbis(guanidine) was used as a catalyst for the Michael addition of organophosphorus compounds. The results indicated high conversion rates and selectivity, showcasing its potential as an efficient catalyst in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N,N’‘’-Propane-1,3-diylbis(guanidine) involves its ability to form stable complexes with metal ions. This property allows it to inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. Additionally, its high basicity enables it to interact with various biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Research Findings and Key Insights
- Structure-Activity Relationships : The propane-1,3-diyl spacer balances flexibility and rigidity, enhancing binding to biomacromolecules compared to shorter (ethylene) or longer (butylene) spacers .
- Toxicity Considerations: Bis-guanidines generally exhibit lower cytotoxicity than monomeric guanidines due to reduced membrane permeability, as seen in antiplasmodial derivatives () .
- Catalytic Applications : The compound’s high basicity makes it effective in organic synthesis, akin to SHELX-program-refined catalysts () .
Biological Activity
N,N'''-Propane-1,3-diylbis(guanidine) (also known as N,N'-bis(3-aminopropyl)guanidine) is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its potential applications in medicine.
Chemical Structure and Properties
N,N'''-Propane-1,3-diylbis(guanidine) is characterized by its guanidine functional groups linked by a propane chain. This structure contributes to its solubility and reactivity, making it a versatile compound in biological systems.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of guanidine derivatives, including N,N'''-Propane-1,3-diylbis(guanidine). For instance, it has been shown to inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
2. Anti-inflammatory Effects
Research indicates that N,N'''-Propane-1,3-diylbis(guanidine) exhibits significant anti-inflammatory activity. In vitro studies demonstrated that this compound can inhibit nitric oxide (NO) synthesis and reduce pro-inflammatory cytokines such as IL-6 in macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases .
3. Cytotoxicity Against Cancer Cells
N,N'''-Propane-1,3-diylbis(guanidine) has shown cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis in leukemia cells through the activation of caspases, specifically caspase-9 and caspase-3. The compound's ability to trigger apoptotic pathways highlights its potential as an anticancer agent .
The biological activities of N,N'''-Propane-1,3-diylbis(guanidine) can be attributed to several mechanisms:
- Membrane Disruption : The guanidine groups interact with lipid bilayers, leading to increased permeability and cell lysis.
- Cytokine Modulation : The compound downregulates inflammatory mediators, thereby mitigating the inflammatory response.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial signaling results in programmed cell death.
Study 1: Anti-inflammatory Activity
In a study involving murine macrophages, N,N'''-Propane-1,3-diylbis(guanidine) was found to significantly reduce IL-6 secretion in response to lipopolysaccharide (LPS) stimulation. The compound exhibited no cytotoxic effects at effective concentrations, indicating its safety profile for potential therapeutic use .
Study 2: Cytotoxicity Against Cancer
A series of experiments evaluated the cytotoxic effects of N,N'''-Propane-1,3-diylbis(guanidine) on leukemia cell lines (U-937 and HL-60). Results showed an IC50 value comparable to established chemotherapeutics like etoposide, suggesting its efficacy as a novel anticancer agent .
Data Tables
Q & A
Q. Table 1. Key Analytical Techniques for N,N'''-Propane-1,3-diylbis(guanidine) Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
